molecular formula C13H15Cl2N7O B1666189 Benzamil hydrochloride CAS No. 161804-20-2

Benzamil hydrochloride

Cat. No.: B1666189
CAS No.: 161804-20-2
M. Wt: 356.2 g/mol
InChI Key: ZNWMRWWNJBXNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamil hydrochloride, also known as benzyl amiloride hydrochloride, is a potent blocker of the epithelial sodium channel (ENaC) and a sodium-calcium exchange blocker. It is a benzyl group-containing analog of amiloride, a well-known diuretic. This compound is primarily used in scientific research due to its ability to inhibit sodium reabsorption in the kidneys, which promotes the loss of sodium and water from the body without depleting potassium .

Mechanism of Action

Target of Action

Benzamil hydrochloride, a potent analog of amiloride, primarily targets the Epithelial Sodium Channel (ENaC) and the sodium-calcium exchange . These channels play a crucial role in maintaining electrolyte and fluid balance across cell membranes.

Mode of Action

this compound acts as a potent blocker of the ENaC channel . It inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This action promotes the loss of sodium and water from the body, but without depleting potassium . Additionally, it also blocks the sodium-calcium exchange .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium reabsorption pathway in the kidneys . By blocking the ENaC, it disrupts the normal flow of sodium ions, leading to increased sodium and water excretion . It also affects the sodium-calcium exchange, which can influence calcium homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in ion transport across cell membranes. By blocking the ENaC and sodium-calcium exchange, it alters the ionic balance within cells and between the intracellular and extracellular environments . This can lead to changes in cell volume and potentially impact various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the development of hyponatremic brain edema in rats was prevented by the administration of this compound . This suggests that sodium channel blockade with this compound has an immediate protective effect against the development of hyponatremic brain edema .

Biochemical Analysis

Biochemical Properties

Benzamil hydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is a potent blocker of the ENaC channel , which plays a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This interaction promotes the loss of sodium and water from the body, without depleting potassium .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an immediate protective effect against the development of hyponatremic brain edema in rats . This suggests that sodium channels, which this compound blocks, are intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia .

Molecular Mechanism

The molecular mechanism of this compound involves direct blocking of the ENaC, thereby inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This mechanism is the same for triamterene, another diuretic . By adding the benzyl group to the nitrogen of the guanidinium group, the activity of this compound is increased several hundredfold .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have immediate effects that last for at least 2 hours on the cellular brain edema associated with acute hyponatremic stress in rats . This suggests that this compound has an immediate anti-edematous effect .

Dosage Effects in Animal Models

In animal models, specifically rats, this compound was administered intracerebroventricularly at a dosage of 4 μg . This dosage was found to have an immediate protective effect against the development of hyponatremic brain edema .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely involved in pathways related to sodium reabsorption and homeostasis.

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely that it interacts with transporters related to sodium reabsorption.

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely localized to areas of the cell where these channels are present, such as the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamil hydrochloride is synthesized by modifying the structure of amiloride. The synthesis involves the introduction of a benzyl group to the nitrogen of the guanidinium group in amiloride. This modification significantly increases the compound’s activity. The reaction conditions typically involve the use of solvents such as methanol, ethanol, and water, with heat and sonication as needed to achieve solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Benzamil hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Solvents: Methanol, ethanol, and water are commonly used solvents.

    Reagents: Common reagents include oxidizing agents and reducing agents, depending on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of this compound .

Scientific Research Applications

Benzamil hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its enhanced activity due to the benzyl group modification, making it a more potent blocker of sodium channels compared to its analogs .

Properties

IUPAC Name

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMRWWNJBXNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017145
Record name 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161804-20-2
Record name Benzamil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamil hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZAMIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamil hydrochloride
Reactant of Route 2
Benzamil hydrochloride
Reactant of Route 3
Benzamil hydrochloride
Reactant of Route 4
Benzamil hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzamil hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzamil hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of benzamil hydrochloride?

A1: this compound functions as a specific blocker of amiloride-sensitive sodium channels (NaChamil). [, ] These channels are found in various tissues, including the brain, where they play a role in regulating sodium homeostasis and neuronal excitability.

Q2: How does this compound impact blood pressure regulation, particularly in the context of salt-sensitive hypertension?

A2: Studies show that this compound, when administered directly into the brain (intracerebroventricularly), can attenuate several forms of salt-sensitive hypertension in animal models. [, , ] This effect is likely mediated by its blockade of brain NaChamil, which appear to be involved in the pressor response to increased sodium levels. [, ] this compound was shown to block the increase in blood pressure, heart rate, and sympathetic nervous system activity induced by central infusion of hypertonic saline. [] This suggests that brain NaChamil play a role in sensing sodium levels and triggering these responses.

Q3: Does this compound affect the brain renin-angiotensin-aldosterone system (RAAS)?

A3: Yes, research suggests that this compound might interact with the brain RAAS. [, ] Studies in rats showed that chronic intracerebroventricular infusion of this compound attenuated the development of hypertension induced by a high-salt diet. [] This was accompanied by a reduction in the expression of renin, angiotensin-converting enzyme, and angiotensin II type 1 receptor mRNAs in the hypothalamus and brainstem. [] These findings indicate that this compound might modulate the brain RAAS, contributing to its antihypertensive effects.

Q4: What is the impact of this compound on brain water accumulation in hyponatremia?

A5: Research suggests that this compound may have a protective effect against brain water accumulation in hyponatremia. [, ] Hyponatremia, a condition characterized by low sodium levels in the blood, can lead to brain swelling due to osmotic water movement. While the specific mechanisms are still under investigation, the blockade of brain NaChamil by this compound is thought to play a role in this protective effect.

Q5: Does this compound interact with other molecular targets besides NaChamil?

A6: this compound has been shown to directly interact with mutant huntingtin protein (htt) aggregates. [] This interaction can modify the aggregation process of htt, potentially reducing its toxicity in models of Huntington's disease. [] This finding suggests that this compound might have therapeutic potential beyond its effects on sodium channels, although further research is necessary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.